molecular formula C20H17BrN2O3S B3619038 4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3619038
M. Wt: 445.3 g/mol
InChI Key: ITGAAGWTXOSHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of cell surface receptors that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFRs has been implicated in various diseases, including cancer, bone disorders, and developmental disorders. BMS-582949 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-related diseases.

Mechanism of Action

4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide inhibits FGFR tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and survival. This compound has been shown to selectively inhibit FGFRs 1-3 with high potency, while having minimal activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits cell proliferation, induces apoptosis, and inhibits tumor angiogenesis. In bone disorders, this compound promotes osteoblast differentiation and mineralization, while inhibiting osteoclast differentiation and activity. In developmental disorders, this compound improves synaptic plasticity and neuronal function, leading to improved cognitive function and social behavior.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has several advantages as a tool compound for studying FGFR-related diseases. It is highly selective for FGFRs 1-3, which are the most commonly implicated FGFRs in disease. It also has good pharmacokinetic properties, allowing for effective dosing in preclinical models. However, this compound has some limitations as well. It is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, it may have off-target effects on other kinases, which could complicate data interpretation.

Future Directions

There are several future directions for research on 4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. One direction is to further elucidate the molecular mechanisms of FGFR inhibition by this compound, including the effects on downstream signaling pathways. Another direction is to investigate the efficacy of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of this compound as a clinical therapeutic for FGFR-related diseases, which would require further preclinical and clinical studies.

Scientific Research Applications

4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of various FGFR-related diseases, including cancer, bone disorders, and developmental disorders. In cancer, this compound has shown potent antitumor activity against several types of FGFR-driven tumors, including bladder, lung, and breast cancer. In bone disorders, this compound has been shown to promote bone formation and improve bone density in preclinical models of osteoporosis. In developmental disorders, this compound has been shown to improve cognitive function and social behavior in preclinical models of autism spectrum disorders.

properties

IUPAC Name

4-bromo-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-2-8-18(9-3-14)23-27(25,26)19-12-10-17(11-13-19)22-20(24)15-4-6-16(21)7-5-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAAGWTXOSHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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